

Application Note: Quantification of Toltrazuril Sulfoxide in Plasma by HPLC-MS/MS

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Compound of Interest

Compound Name: Toltrazuril sulfoxide

Cat. No.: B118331

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Abstract

This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative determination of **toltrazuril sulfoxide** in plasma. The protocol employs a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard (Toltrazuril-d3) to ensure accuracy and precision. The method is validated according to established bioanalytical guidelines and is suitable for pharmacokinetic studies in drug development.

Introduction

Toltrazuril is a triazinetrione anticoccidial agent widely used in veterinary medicine. Its major metabolite, **toltrazuril sulfoxide**, is a key analyte for pharmacokinetic and residue analysis.[1] [2] A reliable method for quantifying **toltrazuril sulfoxide** in biological matrices is essential for evaluating the safety and efficacy of the parent drug. This document provides a detailed protocol for its quantification in plasma using HPLC-MS/MS, a technique known for its high sensitivity and selectivity.[1]

Experimental Protocols

Materials and Reagents

- **Toltrazuril Sulfoxide** (Reference Standard)
- Toltrazuril-d3 (Internal Standard)[3]

- Acetonitrile (HPLC Grade)
- Methanol (HPLC Grade)
- Formic Acid (LC-MS Grade)
- Water (Ultrapure, 18.2 MΩ·cm)
- Control Plasma

Preparation of Stock and Working Solutions

- Stock Solutions (1 mg/mL): Prepare individual stock solutions of **toltrazuril sulfoxide** and toltrazuril-d3 in methanol.
- Working Standard Solutions: Serially dilute the **toltrazuril sulfoxide** stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for calibration curve and quality control samples.
- Internal Standard (IS) Working Solution (100 ng/mL): Dilute the toltrazuril-d3 stock solution with acetonitrile.

Sample Preparation: Protein Precipitation

- Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
- Add 20 µL of the 100 ng/mL IS working solution and vortex briefly.
- Add 300 µL of cold acetonitrile to precipitate proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube or HPLC vial.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the residue in 100 µL of the mobile phase starting composition (95% Mobile Phase A, 5% Mobile Phase B) and inject into the HPLC-MS/MS system.

HPLC-MS/MS Instrumentation and Conditions

The analysis is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography system.

Table 1: HPLC Parameters

Parameter	Value
Column	C18 Reverse-Phase (e.g., 2.1 x 100 mm, 2.5 µm)[1]
Mobile Phase A	0.1% Formic Acid in Water[3][4]
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.35 mL/min[1]
Column Temperature	40°C[1]
Injection Volume	10 µL
Gradient Elution	See Table 2

Table 2: Gradient Elution Program

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	95	5
1.0	95	5
5.0	10	90
6.0	10	90
6.1	95	5
8.0	95	5

Table 3: Mass Spectrometry Parameters

Parameter	Value
Ionization Mode	Negative Electrospray Ionization (ESI-)[1][3]
Ion Source Temperature	300°C[1]
Desolvation Gas Temp	400°C[1]
Nebulizing Gas Flow	3.0 L/min[5]
Drying Gas Flow	10.0 L/min[5]
Detection Mode	Multiple Reaction Monitoring (MRM)
MRM Transitions	See Table 4

Data Presentation

Table 4: MRM Transitions and Compound Parameters

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)
Toltrazuril Sulfoxide	440.3	371.0	100	-40
Toltrazuril-d3 (IS)	427.0	358.0	100	-40

Note: The precursor ion for **toltrazuril sulfoxide** in negative mode is $[M-H]^-$.^[3] Collision energy may require optimization based on the specific instrument used.

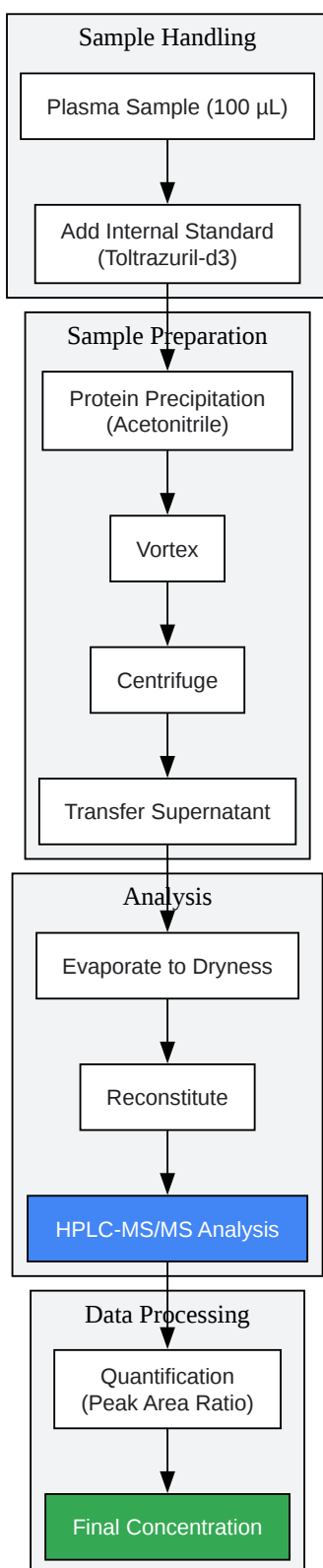
Method Validation

The bioanalytical method was validated for linearity, accuracy, precision, selectivity, and stability.

Table 5: Summary of Method Validation Parameters

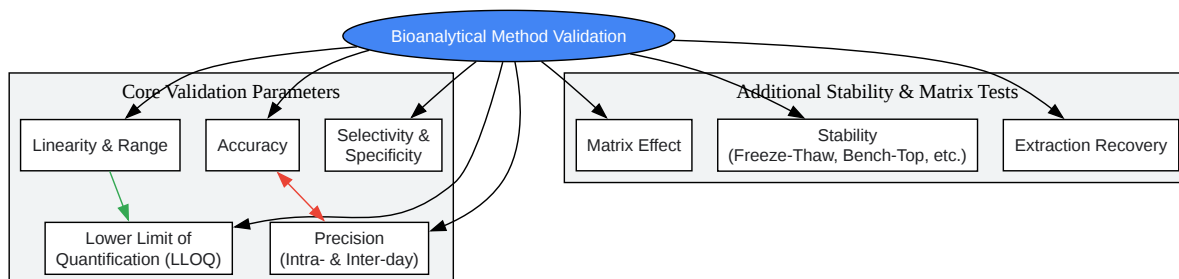
Parameter	Result
Linearity Range	1.0 - 500 ng/mL
Correlation Coefficient (r^2)	> 0.995
Accuracy (% Bias)	Within $\pm 15\%$ ($\pm 20\%$ at LLOQ)
Precision (%RSD)	< 15% (< 20% at LLOQ)
Lower Limit of Quantification (LLOQ)	1.0 ng/mL
Extraction Recovery	> 85%
Matrix Effect	Minimal and compensated by IS

Visualizations



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Caption: Experimental workflow for plasma sample analysis.



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Caption: Key aspects of bioanalytical method validation.

Conclusion

The HPLC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of **toltrazuril sulfoxide** in plasma. The simple protein precipitation sample preparation and the use of an isotope-labeled internal standard make this method highly suitable for high-throughput analysis in a regulated bioanalytical laboratory setting.

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